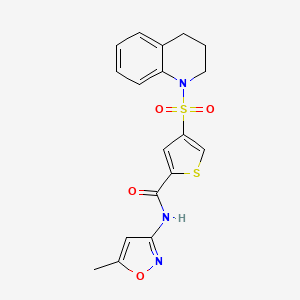

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride can lead to similar amide structures. Subsequent treatments, such as with diphosphorus pentasulfide, can introduce sulfur functionalities, typical in thiophene derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020). The synthesis processes vary based on the desired functional groups and core structures.

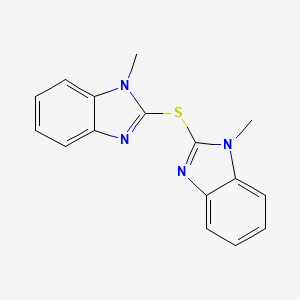

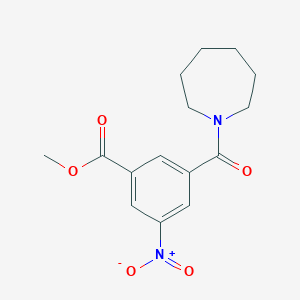

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of quinoline, isoxazole, and thiophene rings, contributing to a complex heterocyclic system. The interactions between these rings, such as hydrogen bonding or π-π stacking, can significantly affect the compound's properties and reactivity. Specific structural analysis, such as X-ray crystallography, can reveal detailed insights into the arrangement and orientation of these molecular frameworks (Saeed, Abbas, Ibrar, & Bolte, 2014).

Chemical Reactions and Properties

Compounds like the one can undergo various chemical reactions, including electrophilic substitution, nitration, sulfonation, and acylation, mainly influenced by the active sites on the quinoline and thiophene rings. These reactions can lead to a wide range of derivatives with different chemical properties, useful for further chemical studies and applications (Fathalla, Čajan, & Pazdera, 2000).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Quinoline derivatives are central to numerous chemical synthesis and reactivity studies. For example, Aleksandrov et al. (2020) discussed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, highlighting the compound's potential in electrophilic substitution reactions to form various derivatives with potential applications in material science and pharmaceuticals Aleksandrov, Zablotskii, & El’chaninov, 2020.

Antiproliferative and Anticancer Activity

The search for novel antiproliferative agents often involves quinoline derivatives due to their promising cytotoxic activities against cancer cell lines. Pirol et al. (2014) synthesized amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrating significant antiproliferative activity, which could be an area of exploration for 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014.

Photocatalytic and Electrochemical Applications

Quinoline derivatives have been explored for their photocatalytic and electrochemical properties. Li et al. (2020) investigated octamolybdate complexes constructed from quinoline-imidazole-monoamide ligands, revealing their potential in electrocatalytic activities and photocatalytic degradation of organic dyes Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020.

Antimalarial and Antiviral Research

Quinoline derivatives are key in antimalarial and antiviral drug development. Patel et al. (2015) optimized quinazoline-4(3H)-ones derivatives as potent antimalarial leads, indicating the potential of quinoline-based compounds in treating infectious diseases Patel, Vanparia, Gandhi, Patel, Dixit, Chudasama, & Dixit, 2015.

Propriétés

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-12-9-17(20-25-12)19-18(22)16-10-14(11-26-16)27(23,24)21-8-4-6-13-5-2-3-7-15(13)21/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGAXTDQFXZZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)